![molecular formula C20H28N2O4 B14206922 2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol) CAS No. 824425-60-7](/img/structure/B14206922.png)
2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol) is a complex organic compound characterized by its unique structure, which includes ethane-1,2-diylbis(azanediylmethylene) and 6-ethoxyphenol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol) typically involves the reaction of ethane-1,2-diamine with 6-ethoxybenzaldehyde under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the pure compound from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol) involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may modulate signaling pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-chlorophenol)
- 2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-methoxyphenol)
- 2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-hydroxyphenol)
Uniqueness
2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol) is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance the compound’s solubility in organic solvents and its ability to interact with biological targets.
This detailed article provides a comprehensive overview of 2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol), covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
824425-60-7 |
|---|---|
Molekularformel |
C20H28N2O4 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
2-ethoxy-6-[[2-[(3-ethoxy-2-hydroxyphenyl)methylamino]ethylamino]methyl]phenol |
InChI |
InChI=1S/C20H28N2O4/c1-3-25-17-9-5-7-15(19(17)23)13-21-11-12-22-14-16-8-6-10-18(20(16)24)26-4-2/h5-10,21-24H,3-4,11-14H2,1-2H3 |
InChI-Schlüssel |
SFVPNSRDGMLRGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1O)CNCCNCC2=C(C(=CC=C2)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



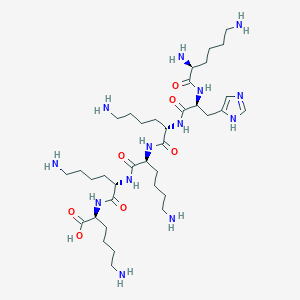

![Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]-](/img/structure/B14206867.png)
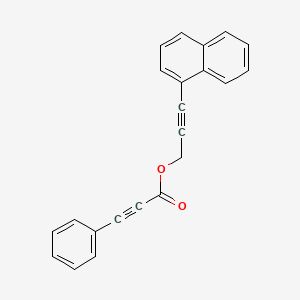
![Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane](/img/structure/B14206873.png)
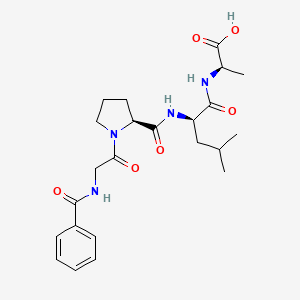
![4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14206880.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B14206889.png)
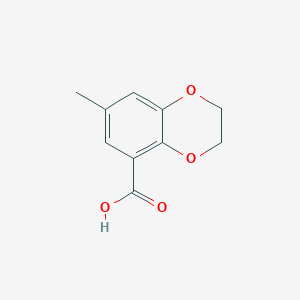
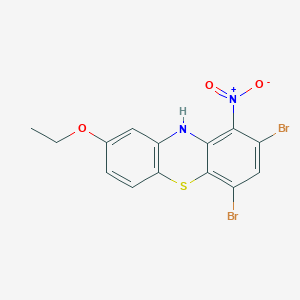
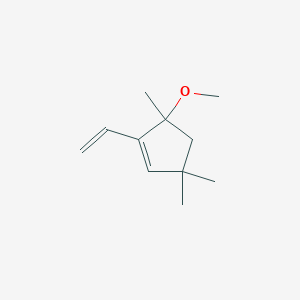
![{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate](/img/structure/B14206913.png)

